Vanadium propan-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9\text{H}{21}\text{O}_3\text{V} ). It is a yellowish liquid that is sensitive to air and moisture. This compound is primarily used as a precursor in the synthesis of vanadium-based materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadium propan-2-olate can be synthesized through the reaction of vanadium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{VCl}_5 + 5 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{V(OiPr)}_3 + 5 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of vanadium pentachloride with isopropanol in large reactors. The process is carefully monitored to ensure the purity and yield of the product. The compound is then purified through distillation under reduced pressure to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form vanadium oxides. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.

Reduction: The compound can be reduced to lower oxidation states of vanadium using reducing agents such as hydrogen or hydrazine.

Substitution: this compound can undergo substitution reactions where the isopropoxide ligands are replaced by other ligands such as alkoxides or halides.

Common Reagents and Conditions:

Oxidation: Oxygen, air, or hydrogen peroxide.

Reduction: Hydrogen, hydrazine, or sodium borohydride.

Substitution: Alcohols, halides, or other alkoxides.

Major Products Formed:

Oxidation: Vanadium oxides (( \text{V}_2\text{O}_5 ), ( \text{VO}_2 )).

Reduction: Lower oxidation state vanadium compounds.

Substitution: Various vanadium alkoxides or halides.

Scientific Research Applications

Vanadium propan-2-olate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of vanadium-based catalysts and materials. It is also employed in the preparation of vanadium oxides and other vanadium compounds.

Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, including insulin-mimetic properties and anticancer effects.

Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diabetes and cancer.

Industry: this compound is used in the production of coatings, optical materials, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of vanadium propan-2-olate involves its ability to act as a Lewis acid, facilitating various catalytic reactions. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake. The compound can also interact with cellular proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Vanadium pentoxide (( \text{V}_2\text{O}_5 )): A common vanadium compound used as a catalyst and in the production of ceramics and glass.

Vanadium trioxide (( \text{V}_2\text{O}_3 )): Used in the production of ferrovanadium and as a catalyst.

Vanadium oxytrichloride (( \text{VOCl}_3 )): Used as a catalyst and in the synthesis of other vanadium compounds.

Uniqueness: Vanadium propan-2-olate is unique due to its organometallic nature, making it a versatile precursor for the synthesis of various vanadium-based materials and catalysts. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.

Biological Activity

Vanadium propan-2-olate, a vanadium compound with the formula C6H14O2V, has garnered attention for its potential biological activities. This article explores its biological efficacy, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Vanadium Compounds

Vanadium is a transition metal known for its diverse oxidation states and biological roles. Compounds like this compound are studied for their potential therapeutic applications, particularly in the fields of oncology and diabetes management.

2.1 Anticancer Properties

Research indicates that vanadium compounds exhibit significant antineoplastic (anti-cancer) activity. The mechanism is believed to involve the inhibition of protein tyrosine phosphatases, which are crucial in cell signaling pathways related to cancer progression. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity of Vanadium Compounds

2.2 Anti-inflammatory Effects

Vanadium compounds have also been noted for their anti-inflammatory properties. They can modulate inflammatory responses by affecting cytokine production and reducing oxidative stress. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Table 2: Anti-inflammatory Effects of Vanadium Compounds

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits specific enzymes involved in cellular signaling, particularly those linked to cancer cell proliferation.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

- Cell Cycle Regulation : It influences cell cycle progression, leading to cell death in malignant cells.

4.1 Clinical Trials

Several clinical trials have investigated the effects of vanadium compounds on glucose metabolism and insulin sensitivity in diabetic patients. The results indicate that this compound may enhance insulin sensitivity, making it a candidate for diabetes treatment.

Table 3: Clinical Trials on Vanadium Compounds

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Phase I Trial | Type 2 Diabetics | Improved insulin sensitivity | |

| Phase II Trial | Obese Patients | Reduction in blood glucose levels |

5. Safety and Toxicity

While vanadium compounds show promise, their safety profiles require careful consideration. Toxicity studies indicate potential adverse effects at high doses, including nephrotoxicity and gastrointestinal disturbances.

Properties

CAS No. |

36139-34-1 |

|---|---|

Molecular Formula |

C15H35O5V-5 |

Molecular Weight |

346.38 g/mol |

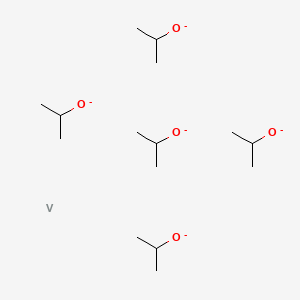

IUPAC Name |

propan-2-olate;vanadium |

InChI |

InChI=1S/5C3H7O.V/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1; |

InChI Key |

VRZVTQSOUHMYKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.